L-Aspartic Acid

Catalog No.
S519550
CAS No.
56-84-8
M.F
C4H7NO4
M. Wt
133.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Aspartic Acid

CAS Number

56-84-8

Product Name

L-Aspartic Acid

IUPAC Name

(2S)-2-aminobutanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1

InChI Key

CKLJMWTZIZZHCS-REOHCLBHSA-N

SMILES

Array

solubility

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies
Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine
In water, 5,360 mg/L at 25 °C
5.39 mg/mL
Solubility in water, g/100ml: 0.45
Slightly soluble in water; Insoluble in ether
Insoluble (in ethanol)

Synonyms

(+-)-Aspartic Acid, (R,S)-Aspartic Acid, Ammonium Aspartate, Aspartate, Aspartate Magnesium Hydrochloride, Aspartate, Ammonium, Aspartate, Calcium, Aspartate, Dipotassium, Aspartate, Disodium, Aspartate, Magnesium, Aspartate, Monopotassium, Aspartate, Monosodium, Aspartate, Potassium, Aspartate, Sodium, Aspartic Acid, Aspartic Acid, Ammonium Salt, Aspartic Acid, Calcium Salt, Aspartic Acid, Dipotassium Salt, Aspartic Acid, Disodium Salt, Aspartic Acid, Hydrobromide, Aspartic Acid, Hydrochloride, Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate, Aspartic Acid, Magnesium (2:1) Salt, Aspartic Acid, Magnesium-Potassium (2:1:2) Salt, Aspartic Acid, Monopotassium Salt, Aspartic Acid, Monosodium Salt, Aspartic Acid, Potassium Salt, Aspartic Acid, Sodium Salt, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, L Aspartate, L Aspartic Acid, L-Aspartate, L-Aspartic Acid, Magnesiocard, Magnesium Aspartate, Mg-5-Longoral, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartate

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O

The exact mass of the compound Aspartic acid is 133.0375 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5390 mg/l (at 25 °c)5.36 mg/ml at 25 °c1 g in 222.2 ml water at 20 °c; 1 g in 149.9 ml water at 30 °c; more sol in salt soln; sol in acids, alkaliesinsoluble in ethanol, ethyl ether, benzene; soluble in dilute hcl, pyridinein water, 5,360 mg/l at 25 °c5.39 mg/mlsolubility in water, g/100ml: 0.45slightly soluble in water; insoluble in etherinsoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Excitatory Amino Acids. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

L-Aspartic acid (CAS 56-84-8) is an endogenous, proteinogenic alpha-amino acid characterized by its acidic side chain and strict L-enantiomeric configuration . In industrial and laboratory procurement, it serves as a critical chiral building block, a primary monomer for biodegradable polymers, and a non-negotiable precursor for high-intensity dipeptide sweeteners[1]. With a side-chain pKa of approximately 3.9, it exists predominantly as the negatively charged aspartate anion under physiological conditions, dictating its high reactivity in enzymatic coupling and thermal polycondensation workflows. Unlike racemic mixtures or closely related acidic amino acids, pure L-aspartic acid provides the exact stereochemical and structural fidelity required for targeted biological activity, organoleptic profiles, and specific polymer architectures.

Attempting to substitute L-aspartic acid with its racemic counterpart (DL-aspartic acid) or its closest structural homolog (L-glutamic acid) universally compromises process integrity and product viability. In the synthesis of food additives like aspartame, the D-enantiomer present in the racemate produces a bitter or tasteless diastereomer, completely destroying the required sweetness profile [1]. Furthermore, L-aspartic acid and DL-aspartic acid exhibit significantly different thermodynamic stabilities and aqueous solubilities, meaning that crystallization and purification protocols optimized for the L-enantiomer will fail if the racemate is introduced [2]. When compared to L-glutamic acid, L-aspartic acid's shorter side chain fundamentally alters its thermal degradation pathway; while L-aspartic acid efficiently polymerizes into polysuccinimide, L-glutamic acid undergoes intramolecular cyclization into pyroglutamic acid, rendering it useless as a direct drop-in for polyaspartic acid manufacturing.

Absolute Stereocontrol in Dipeptide Sweetener Synthesis

The synthesis of high-intensity sweeteners such as aspartame and neotame requires strict stereochemical control. Utilizing enantiomerically pure L-aspartic acid yields the desired L,L-dipeptide (aspartame), which is approximately 200 times sweeter than sucrose [1]. Conversely, substituting with racemic DL-aspartic acid results in a 50/50 diastereomeric mixture where the D-aspartyl-L-phenylalanine methyl ester byproduct is entirely devoid of the desired sweet taste, often presenting as bitter. Industrial enzymatic processes (e.g., the Tosoh process using thermolysin) are specifically optimized for the L-enantiomer and cannot process the D-form efficiently [1].

Evidence DimensionOrganoleptic profile and enzymatic process compatibility
Target Compound DataL-Aspartic Acid: Yields 100% sweet L,L-dipeptide (200x sucrose sweetness); compatible with thermolysin.
Comparator Or BaselineDL-Aspartic Acid: Yields 50% bitter/tasteless D,L-diastereomer; incompatible with stereoselective enzymatic coupling.
Quantified Difference100% loss of target organoleptic viability for the D-enantiomer fraction.
ConditionsEnzymatic (Tosoh process) or chemical synthesis of aspartame.

Food and beverage additive manufacturers must procure >99% pure L-aspartic acid to ensure the correct taste profile and avoid costly downstream chiral separations.

Differential Aqueous Solubility vs. Racemic Mixture

The thermodynamic stability and solubility of pure L-aspartic acid differ significantly from the racemic compound. At 40 °C, the aqueous solubility of L-aspartic acid is 6.7 mg/mL [1]. In contrast, the racemic DL-aspartic acid exhibits a substantially higher solubility of 10.1 mg/mL under identical conditions [1]. This indicates that the racemic compound and the pure enantiomer form different crystal lattices with distinct hydration energies.

Evidence DimensionAqueous solubility at 40 °C
Target Compound DataL-Aspartic Acid: 6.7 mg/mL
Comparator Or BaselineDL-Aspartic Acid: 10.1 mg/mL
Quantified Difference~33.6% lower aqueous solubility for the pure L-enantiomer compared to the racemate.
ConditionsAqueous solution at 40 °C, equilibrium solubility.

Process chemists designing crystallization, purification, or aqueous formulation workflows must account for this solubility gap to prevent yield losses or unexpected precipitation.

High-Yield Thermal Polycondensation for Biodegradable Polymers

L-aspartic acid is the premier monomer for synthesizing polyaspartic acid, a biodegradable alternative to polyacrylic acid. When subjected to thermal polycondensation at temperatures exceeding 370 °F (187 °C), powdered L-aspartic acid converts to polysuccinimide with greater than 90% yield [1]. In contrast, attempting a similar linear polycondensation with L-glutamic acid fails, as the additional methylene group in L-glutamic acid strongly favors the formation of the stable monomeric lactam, pyroglutamic acid, rather than a polymerizable cyclic imide.

Evidence DimensionThermal polymerization pathway and yield
Target Compound DataL-Aspartic Acid: >90% conversion to polysuccinimide at >187 °C.
Comparator Or BaselineL-Glutamic Acid: Forms monomeric pyroglutamic acid (intramolecular cyclization).
Quantified DifferenceL-Aspartic acid enables linear polymer formation (>90% yield), whereas L-Glutamic acid terminates at a monomeric lactam.
ConditionsBulk thermal polycondensation at >187 °C (370 °F).

Manufacturers of water treatment chemicals and agricultural hydrogels must select L-aspartic acid to successfully achieve the polysuccinimide intermediate required for polyaspartate production.

Baseline Aqueous Solubility vs. L-Glutamic Acid

When formulating biological buffers or parenteral nutrition solutions, the exact solubility limits of acidic amino acids dictate maximum concentration thresholds. At 25 °C, L-aspartic acid exhibits an aqueous solubility of approximately 0.49 wt% [1]. Under the same conditions, its homolog L-glutamic acid demonstrates a higher solubility of 0.89 wt% [1]. This difference is driven by the shorter hydrocarbon side chain of L-aspartic acid, which alters its crystal lattice energy and hydration profile.

Evidence DimensionAqueous solubility at 25 °C
Target Compound DataL-Aspartic Acid: 0.49 wt%
Comparator Or BaselineL-Glutamic Acid: 0.89 wt%
Quantified DifferenceL-aspartic acid is approximately 45% less soluble in water at 25 °C than L-glutamic acid.
ConditionsAqueous solution at 25 °C, equilibrium conditions.

Formulators substituting L-glutamic acid with L-aspartic acid must adjust solvent volumes or counter-ions to prevent unwanted crystallization in liquid products.

Synthesis of High-Intensity Dipeptide Sweeteners

L-aspartic acid is the mandatory chiral precursor for the commercial production of aspartame, neotame, and advantame. Its strict stereochemical purity ensures the formation of the sweet L,L-dipeptide, avoiding the bitter off-tastes associated with D-enantiomer contamination [1].

Production of Biodegradable Polyaspartic Acid

In green chemistry and water treatment manufacturing, L-aspartic acid is utilized for bulk thermal polycondensation. It efficiently converts to polysuccinimide at elevated temperatures, which is subsequently hydrolyzed to polyaspartic acid—a process not replicable with L-glutamic acid [2].

Formulation of Parenteral Nutrition and Mineral Chelates

Due to its specific zwitterionic properties and defined aqueous solubility profile, L-aspartic acid is widely used to formulate bioavailable mineral salts (e.g., magnesium aspartate, zinc aspartate) and as an acidic component in intravenous amino acid solutions.

Chiral Pool Synthesis for Pharmaceutical Intermediates

L-aspartic acid serves as a highly versatile, low-cost C4 chiral building block. Its differentiated alpha and beta carboxyl groups allow for regioselective protection and functionalization, making it superior to racemic mixtures for synthesizing complex enantiopure APIs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS]
Solid
COLOURLESS CRYSTALS.
White crystals or crystalline powder; odourless

Color/Form

White, crystalline solid
Orthorhombic bisphenoidal leaflets or rods

XLogP3

-2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

133.03750770 Da

Monoisotopic Mass

133.03750770 Da

Heavy Atom Count

9

Taste

Acidic/neutral
Sou

Density

1.6603 at 13 °C
1.7 g/cm³

LogP

-3.89
-3.89 (LogP)
-3.89
log Kow = -3.89

Decomposition

324Â °C

Appearance

Solid powder

Melting Point

270-271 °C
270 °C
270Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

30KYC7MIAI

Related CAS

25608-40-6
1115-63-5 (mono-potassium salt)
14007-45-5 (potassium salt)
17090-93-6 (hydrochloride salt)
2001-89-0 (di-potassium salt)
2068-80-6 (magnesium (2:1) salt)
21059-46-1 (calcium salt)
3792-50-5 (mono-hydrochloride salt)
39162-75-9 (calcium (2:1) salt)
5598-53-8 (di-hydrochloride salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 344 of 363 companies (only ~ 5.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

There is no support for the claim that aspartates are exercise performance enhancers, i.e. ergogenic aids.

Therapeutic Uses

MEDICATION (VET): TO REDUCE AMMONIA BLOOD LEVELS & SAID TO BE OF VALUE IN OVERCOMING FATIGUE. ... DOSAGE: GIVEN ORALLY OR AS FEED ADDITIVE AGAINST STRESS INDUCED HIGH BLOOD AMMONIA LEVELS IN POULTRY & AGAINST AMMONIA INTOXICATED RATS. /ASPARTIC ACID/
Parenteral nutrition
/EXPL/: L-aspartate is a glycogenic amino acid, and it can also promote energy production via its metabolism in the Krebs cycle. These latter activities were the rationale for the claim that supplemental aspartate has an anti-fatigue effect on skeletal muscle, a claim that was never confirmed. /L-aspartate/
There are claims that L-aspartate is a special type of mineral transporter for cations, such as magnesium, into cells. Magnesium aspartate has not been found to be more biologically effective when compared with other magnesium salts. There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle. An animal study using injected aspartate failed to find any evidence of a glycogen-sparing effect or any ergogenic effects whatsoever. A more recent double-blind human study of male weight trainers similarly found aspartate supplementation to have no effect, and another study of the effect of aspartate on short intensive exercise again found no effect. /L-aspartate/
For more Therapeutic Uses (Complete) data for (L)-ASPARTIC ACID (6 total), please visit the HSDB record page.

Pharmacology

L-aspartate is considered a non-essential amino acid, meaning that, under normal physiological conditions, sufficient amounts of the amino acid are synthesized in the body to meet the body's requirements. L-aspartate is formed by the transamination of the Krebs cycle intermediate oxaloacetate. The amino acid serves as a precursor for synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids and L-arginine. L-aspartate is a glycogenic amino acid, and it can also promote energy production via its metabolism in the Krebs cycle. These latter activities were the rationale for the claim that supplemental aspartate has an anti-fatigue effect on skeletal muscle, a claim that was never confirmed.
Aspartic Acid is a non-essential amino acid in humans, Aspartic Acid has an overall negative charge and plays an important role in the synthesis of other amino acids and in the citric acid and urea cycles. Asparagine, arginine, lysine, methionine, isoleucine, and some nucleotides are synthesized from aspartic acid. Aspartic acid also serves as a neurotransmitter. (NCI04)

Mechanism of Action

There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle.

Vapor Pressure

0.0000013 [mmHg]

Other CAS

27881-03-4
39162-75-9
56-84-8
1115-63-5
25608-40-6
617-45-8
6899-03-2

Absorption Distribution and Excretion

Absorbed from the small intestine by an active transport process
ASPARTIC ACID PLASMA CONCN WAS ELEVATED 30 MIN AFTER 1 G/KG L-ASPARTATE (ORAL OR IP) TO 15 DAY OLD & ADULT MICE. THEREAFTER, CONCN DECLINED EXPONENTIALLY WITH T/2 OF 0.2 HR IN BOTH. PLASMA CONCN NOT APPRECIABLY ALTERED BY 10 & 100 MG/KG L-ASPARTATE ORAL OR IP ADMIN.
Following ingestion, L-aspartate is absorbed from the small intestine by an active transport process. Following absorption, L-aspartate enters the portal circulation and from there is transported to the liver, where much of it is metabolized to protein, purines, pyrimidines and L-arginine, and is catabolized as well. L-aspartate is not metabolized in the liver; it enters the systemic circulation, which distributes it to various tissues of the body. The cations associated with L-aspartate independently interact with various substances in the body and participate in various physiological processes. /L-aspartate/
... Contents of D- and L-aspartic acids in rats at different stages of growth (from 1 day before birth to 90 days after birth) were determined. D-Aspartic acid was detected in all the brain tissue samples tested, but at different levels. In the cerebrum of rats 1 day before birth, D-aspartic acid was found to be at the highest concentration of 81 nmol/g wet tissue. The level of D-aspartic acid in rat brain falls rapidly after birth, while the L-aspartic acid level increases with age.
Enzymatic synthesis of 11C-(4)-L-aspartic acid was undertaken using commercially available wheat germ phosphoenolpyruvate carboxylase. Whole-body distribution of the radioactive compound in rats showed higher accumulation in the salivary gland, glandular stomach and the pancreas, as well as in the lungs. Within 60 minutes after intravenous injection of 11C-(4)-L-aspartic acid, about 60% is removed as 11CO2 by expiration, indicating that the carbon atom at the fourth position of the radioactive compound is easily subjected to decarboxylation.
The brain efflux index method has been used to clarify the mechanism of efflux transport of acidic amino acids such as L-aspartic acid (L-Asp), L-glutamic acid (L-Glu), and D-aspartic acid (D-Asp) across the blood-brain barrier (BBB). About 85% of L-[3H]Asp and 40% of L-(3H)Glu was eliminated from the ipsilateral cerebrum within, respectively, 10 and 20 min of microinjection into the brain. The efflux rate constant of L-(3H)Asp and L-(3H)Glu was 0.207 and 0.0346 min(-1), respectively. However, D-(3H)Asp was not eliminated from brain over a 20-min period. The efflux of L-(3H)Asp and L-(3H)Glu was inhibited in the presence of excess unlabeled L-Asp and L-Glu, whereas D-Asp did not inhibit either form of efflux transport. Aspartic acid efflux across the BBB appears to be stereospecific. Using a combination of TLC and the bioimaging analysis, attempts were made to detect the metabolites of L-(3H)Asp and L-(3H)Glu in the ipsilateral cerebrum and jugular vein plasma following a microinjection into parietal cortex, area 2. Significant amounts of intact L-(3H)Asp and L-(3H)Glu were found in all samples examined, including jugular vein plasma, providing direct evidence that at least a part of the L-Asp and L-Glu in the brain interstitial fluid is transported across the BBB in the intact form. To compare the transport of acidic amino acids using brain parenchymal cells, brain slice uptake studies were performed. Although the slice-to-medium ratio of D-(3H)Asp was the highest, followed by L-[3H]Glu and L-[3H]Asp, the initial uptake rate did not differ for both L-(3H)Asp and D-(3H)Asp, suggesting that the uptake of aspartic acid in brain parenchymal cells is not stereospecific. These results provide evidence that the BBB may act as an efflux pump for L-Asp and L-Glu to reduce the brain interstitial fluid concentration and act as a static wall for D-Asp.

Metabolism Metabolites

FOR L-ASPARTIC ACID, OXALOACETIC ACID IS PRODUCT OF OXIDATIVE DEAMINATION OR TRANSAMINATION; ALPHA-ALANINE IS PRODUCT OF DECARBOXYLATION. /FROM TABLE/
METABOLIC PATHWAYS & PRODUCTS /IN ANIMAL BODY/: ASPARTIC ACID + CARBAMYLPHOSPHATE /PRODUCE/ PHOSPHORUS + CARBAMYLASPARTIC ACID GIVE PYRIMIDINES; ASPARTIC ACID /PRODUCES/ FUMARIC ACID + NH3; ASPARTIC ACID /PRODUCES/ ASPARTIC SEMIALDEHYDE /PRODUCES/ HOMOSERINE /PRODUCES/ (I) THREONINE, (II) METHIONINE, OR (III) LYSINE... /FROM TABLE/
METABOLIC PATHWAYS & PRODUCTS /IN ANIMAL BODY/: ASPARTIC ACID GIVES NITROGEN OF PURINE RING...ASPARTIC ACID + IMP GIVE ADENYLOSUCCINATE GIVES AMP + FUMARATE... /FROM TABLE/
Following ingestion, L-aspartate is absorbed from the small intestine by an active transport process. Following absorption, L-aspartate enters the portal circulation and from there is transported to the liver, where much of it is metabolized to protein, purines, pyrimidines and L-arginine, and is catabolized as well. D-aspartate is not metabolized in the liver; it enters the systemic circulation, which distributes it to various tissues of the body. The cations associated with L-aspartate independently interact with various substances in the body and participate in various physiological processes. /L-aspartate; D-aspartate/

Associated Chemicals

d-Aspartic acid;1783-96-6
dl-Aspartic acid;617-45-8
Potassium magnesium aspartate;8076-65-1

Wikipedia

Aspartic acid

Drug Warnings

Mild gastrointestinal side effects including diarrhea have been reported. /L-aspartate/
Because of lack of long-term safety studies, L-aspartate salts should be avoided by children, pregnant women and lactating women. /L-Aspartate/
The effects of oral administration of potassium and magnesium aspartate (K + Mg Asp) on physiologic responses to 90 min of treadmill walking at approximately 62% VO2 max were evaluated in seven healthy males (VO2 max = 59.5 ml X kg-1 X min-1). A total of 7.2 g of K + Mg Asp were administered to each subject during a 24 h period prior to work and compared to control and placebo trials. For control, placebo, and K + Mg Asp trials, no significant differences were observed in resting or exercise values for ventilation (VE), oxygen uptake (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RO), heart rate (HR), or blood pressure (BP). In addition, there were no differences between the three trials for exercise-induced decreases in body weight and increases in rectal temperature, or for pre- and post-exercise alterations in serum lactic acid, creatine kinase, lactic dehydrogenase, and percentage change in plasma volume. The findings from this study indicate that oral ingestion of K+ Mg Asp prior to exercise had no effect on cardiorespiratory, hematologic, and metabolic responses to 90 min of work conducted at approximately 62% VO2 max. /Potassium magnesium aspartate/
This study examined the effects of aspartate supplementation (ASP) on plasma ammonia concentrations (NH4+) during and after a resistance training workout (RTW). Twelve male weight trainers were randomly administered ASP or vitamin C in a crossover, double blind protocol, each trial separated by 1 wk. ASP and vitamin C were given over a 2 hr period beginning 5 hr prior to the RTW. The RTW consisted of bench, incline, shoulder, and triceps presses, and biceps curls at 70% of one repetition maximum (1-RM). After the RTW a bench press test (BPT) to failure at 65% of 1-RM was used to assess performance. (NH4+) was determined preexercise, 20 and 40 min midworkout, immediately postexercise, and 15 min postexercise. Treatment-by-time ANOVAs, paired t tests, and contrast comparisons were used to identify mean differences. No significant differences were observed between treatments for (NH4+) or BPT. (NH4+) increased significantly from Pre to immediately postexercise for both the ASP and vitamin C trials. Acute ASP supplementation does not reduce (NH4+) during and after a high intensity RTW in weight trained subjects. /Potassium magnesium aspartate/

Use Classification

Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Antistatic

Methods of Manufacturing

Hydrolysis of asparagine, reaction of ammonia with diethyl fumarate
L-Aspartic acid is industrially manufactured by an enzymatic process in which aspartase (l-aspartate ammonia lyase, EC 4.3.1.1) catalyzes the addition of ammonia to fumaric acid. Advantages of the enzymatic production method are higher product concentration and productivity and the formation of fewer byproducts. Thus, l-aspartic acid can be easily separated from the reaction mixture by crystallization.
In 1973, an immobilized cell system based on Escherichia coli cells entrapped in polyacrylamide gel lattice was introduced for large-scale production.

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
L-Aspartic acid: ACTIVE
Aspartic acid: ACTIVE
COMMONLY OCCURS IN THE L-FORM. ONE OF THE NONESSENTIAL AMINO ACIDS.
ASPARTIC ACID IS A POTENTIAL FLAVOR PRECURSOR ISOLATED FROM MEAT EXTRACTS /ASPARTIC ACID, FROM TABLE/
...ASPARTATE...FOUND IN VERY HIGH CONCN IN BRAIN.../HAS/ POWERFUL EXCITATORY EFFECTS ON NEURONS IN VIRTUALLY EVERY REGION OF THE CNS. ...EFFORTS TO SUPPORT...ASPARTATE AS EXCITATORY /TRANSMITTER/...IN MAMMALIAN CNS HAVE BEEN HAMPERED BY UNAVAILABILITY OF A CONVINCINGLY SELECTIVE RECEPTOR ANTAGONIST. /ASPARTATE/
POSTSYNAPTIC PHARMACOLOGY OF ASPARTATE: INCR NA+ & CATION CONDUCTANCES; DEPOLARIZES. /ASPARTATE/
For more General Manufacturing Information (Complete) data for (L)-ASPARTIC ACID (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

MANOMETRIC DETERMINATION OF L-ASPARTIC ACID, IN PROTEINS.
AMINO ACID ANALYZER, GLC.
AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media /Amino acids/
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay /Amino acids/
For more Analytic Laboratory Methods (Complete) data for (L)-ASPARTIC ACID (19 total), please visit the HSDB record page.

Interactions

ASPARTIC ACID PREVENTED TO SOME EXTENT THE APPEARANCE OF SYMPTOMS OF PHYSICAL MORPHINE DEPENDENCE IN BALB/C MICE.
The effects of amino acids on the embryotoxicity and placental transfer of nickel chloride, day 10 rat embryos were cultured in rat serum medium containing nickel chloride or NiCl2-63 (0.34 or 0.68 uM NiCl with or without L-histidine (2 uM), L-aspartic acid, glycine (2 or 8 uM) or L-cysteine (2 uM). After 26 hr, conceptuses were assessed for survival, growth and development and malformations. The nickel-63 contents of embryos and yolk sacs and the extent of Nickel-63 binding to the proteins of the culture medium were also determined. Nickel chloride alone did not affect the embryonic development at 0.34 uM and caused growth retardation and brain and caudal abnormalities at 0.68 uM. Coincubation of L-histidine, L-cysteine, or L-aspartic acid 0.68 uM Ni reduced the growth retardation and the incidence and/or severity of brain defects caused by nickel chloride and decreased the concentrations of nickel-63 in the yolk sacs compared to 0.68 uM nickel-63 alone. In the presence of L-histidine, L-cysteine or L-aspartic acid there was a shift of nickel-63 binding from the high molecular weight proteins of the culture medium to the low molecular weight fraction.
The effect of oral D-aspartic acid and/or L-aspartic acid (aspartic acid) on the body weight of rats was studied. Rats given the D- or D- plus L-isomers showed a greater decrease in weight and in protein, triglyceride and glycogen than did rats given the L-isomer alone. The results were discussed with reference to amino acid antagonism of opioids.

Dates

Last modified: 08-15-2023
1: Baandrup L, Ebdrup BH, Rasmussen JØ, Lindschou J, Gluud C, Glenthøj BY. Pharmacological interventions for benzodiazepine discontinuation in chronic benzodiazepine users. Cochrane Database Syst Rev. 2018 Mar 15;3:CD011481. doi: 10.1002/14651858.CD011481.pub2. Review. PubMed PMID: 29543325.
2: Fujii N, Takata T, Fujii N, Aki K, Sakaue H. D-Amino acids in protein: The mirror of life as a molecular index of aging. Biochim Biophys Acta. 2018 Jul;1866(7):840-847. doi: 10.1016/j.bbapap.2018.03.001. Epub 2018 Mar 10. Review. PubMed PMID: 29530565.
3: Wang D, De Vivo D. Pyruvate Carboxylase Deficiency. 2009 Jun 2 [updated 2018 Mar 1]. In: Adam MP, Ardinger HH, Pagon RA, Wallace SE, Bean LJH, Stephens K, Amemiya A, editors. GeneReviews® [Internet]. Seattle (WA): University of Washington, Seattle; 1993-2018. Available from http://www.ncbi.nlm.nih.gov/books/NBK6852/ PubMed PMID: 20301764.
4: Zhi D, Bai Y, Yang J, Cui S, Zhao Y, Chen H, Zhang S. A review on cationic lipids with different linkers for gene delivery. Adv Colloid Interface Sci. 2018 Mar;253:117-140. doi: 10.1016/j.cis.2017.12.006. Epub 2017 Dec 26. Review. PubMed PMID: 29454463.
5: Mori T, Sawaguchi T. [Underlying Mechanisms of Methamphetamine-Induced Self-Injurious Behavior and Lethal Effects in Mice]. Nihon Eiseigaku Zasshi. 2018;73(1):51-56. doi: 10.1265/jjh.73.51. Review. Japanese. PubMed PMID: 29386447.
6: Raniga K, Liang C. Interferons: Reprogramming the Metabolic Network against Viral Infection. Viruses. 2018 Jan 13;10(1). pii: E36. doi: 10.3390/v10010036. Review. PubMed PMID: 29342871; PubMed Central PMCID: PMC5795449.
7: Rampa A, Gobbi S, Concetta Di Martino RM, Belluti F, Bisi A. Dual BACE-1/GSK-3β Inhibitors to Combat Alzheimer's Disease: A Focused Review. Curr Top Med Chem. 2017;17(31):3361-3369. doi: 10.2174/1568026618666180112161406. Review. PubMed PMID: 29332582.
8: Coley AA, Gao WJ. PSD95: A synaptic protein implicated in schizophrenia or autism? Prog Neuropsychopharmacol Biol Psychiatry. 2018 Mar 2;82:187-194. doi: 10.1016/j.pnpbp.2017.11.016. Epub 2017 Nov 21. Review. PubMed PMID: 29169997; PubMed Central PMCID: PMC5801047.
9: Song L, Chen Y, Du Y, Wang X, Guo X, Dong J, Xiao D. Saccharomyces cerevisiae proteinase A excretion and wine making. World J Microbiol Biotechnol. 2017 Nov 9;33(11):210. doi: 10.1007/s11274-017-2361-z. Review. PubMed PMID: 29124367.
10: Venkatesan A, Adatia K. Anti-NMDA-Receptor Encephalitis: From Bench to Clinic. ACS Chem Neurosci. 2017 Dec 20;8(12):2586-2595. doi: 10.1021/acschemneuro.7b00319. Epub 2017 Nov 7. Review. PubMed PMID: 29077387.
11: Igarashi H, Ueki S, Ohno K, Ohkubo M, Suzuki Y. Magnetic Resonance Imaging of Neurotransmitter-Related Molecules. J Nippon Med Sch. 2017;84(4):160-164. doi: 10.1272/jnms.84.160. Review. PubMed PMID: 28978895.
12: Choudhary AK, Pretorius E. Revisiting the safety of aspartame. Nutr Rev. 2017 Sep 1;75(9):718-730. doi: 10.1093/nutrit/nux035. Review. PubMed PMID: 28938797.
13: Jansson ET. Strategies for analysis of isomeric peptides. J Sep Sci. 2018 Jan;41(1):385-397. doi: 10.1002/jssc.201700852. Epub 2017 Oct 10. Review. PubMed PMID: 28922569.
14: Barbagallo M, Vitaliti G, Pavone P, Romano C, Lubrano R, Falsaperla R. Pediatric Autoimmune Encephalitis. J Pediatr Neurosci. 2017 Apr-Jun;12(2):130-134. doi: 10.4103/jpn.JPN_185_16. Review. PubMed PMID: 28904568; PubMed Central PMCID: PMC5588635.
15: Moriishi K. The potential of signal peptide peptidase as a therapeutic target for hepatitis C. Expert Opin Ther Targets. 2017 Sep;21(9):827-836. doi: 10.1080/14728222.2017.1369959. Epub 2017 Aug 22. Review. PubMed PMID: 28820612.
16: Moussa CE. Beta-secretase inhibitors in phase I and phase II clinical trials for Alzheimer's disease. Expert Opin Investig Drugs. 2017 Oct;26(10):1131-1136. doi: 10.1080/13543784.2017.1369527. Epub 2017 Aug 23. Review. PubMed PMID: 28817311.
17: Sun Y, Kang C, Liu F, Zhou Y, Luo L, Qiao H. RGD Peptide-Based Target Drug Delivery of Doxorubicin Nanomedicine. Drug Dev Res. 2017 Sep;78(6):283-291. doi: 10.1002/ddr.21399. Epub 2017 Aug 16. Review. PubMed PMID: 28815721.
18: MacPherson REK. Filling the void: a role for exercise-induced BDNF and brain amyloid precursor protein processing. Am J Physiol Regul Integr Comp Physiol. 2017 Nov 1;313(5):R585-R593. doi: 10.1152/ajpregu.00255.2017. Epub 2017 Aug 16. Review. PubMed PMID: 28814391; PubMed Central PMCID: PMC5792152.
19: McGillewie L, Ramesh M, Soliman ME. Sequence, Structural Analysis and Metrics to Define the Unique Dynamic Features of the Flap Regions Among Aspartic Proteases. Protein J. 2017 Oct;36(5):385-396. doi: 10.1007/s10930-017-9735-9. Review. PubMed PMID: 28762197.
20: Mentrup T, Loock AC, Fluhrer R, Schröder B. Signal peptide peptidase and SPP-like proteases - Possible therapeutic targets? Biochim Biophys Acta. 2017 Nov;1864(11 Pt B):2169-2182. doi: 10.1016/j.bbamcr.2017.06.007. Epub 2017 Jun 15. Review. PubMed PMID: 28624439.

Explore Compound Types